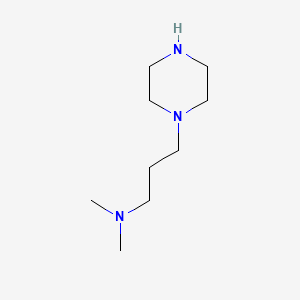

1-(3-二甲氨基丙基)哌嗪

描述

The compound "1-(3-Dimethylaminopropyl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their versatility in chemical synthesis and their applications in pharmacology due to their ability to act as building blocks for various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved through a Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction with N-methyl piperazine . Similarly, a Schiff base involving 1,4-bis(3-aminopropyl)piperazine was synthesized via a condensation reaction with 4-dimethylaminobenzaldehyde under optimized conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . Additionally, the molecular structure of a piperazine derivative was confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions, to yield a wide array of products with potential biological activities. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized through 1,3-dipolar cycloaddition reactions . The Schiff base formation is another example of a chemical reaction involving piperazine derivatives, as seen in the synthesis of bis(4-dimethylaminobenzaldehyde)-[1,4-bis(3-aminopropyl)piperazine] .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacological applications. The synthesized piperazine compounds exhibit a range of biological activities, including antidepressant and antianxiety effects in animal models , antibacterial and antifungal activities , and the ability to inhibit bacterial biofilm formation and MurB enzyme, which is essential for bacterial cell wall synthesis .

科学研究应用

黑皮质素-4受体拮抗剂:Chen 等人(2007 年) 的一项研究发现了一种黑皮质素-4受体的有效且选择性拮抗剂。该化合物表现出良好的代谢特征,并促进荷瘤小鼠的摄食,凸显了其治疗恶病质的潜力。

抗菌和生物膜抑制剂:Mekky 和 Sanad(2020 年) 的研究重点是合成具有哌嗪连接基团的新型双(吡唑-苯并呋喃)杂化物。这些化合物表现出显着的抗菌功效和生物膜抑制活性,特别是对大肠杆菌、金黄色葡萄球菌和 MRSA 等各种细菌菌株。

肽羧基的衍生化:Qiao 等人(2011 年) 的一项研究探讨了基于哌嗪的衍生物在肽上羧基衍生化中的应用。该技术提高了质谱中的电离效率,并帮助检测分子量低、pI 值高的肽。

哌嗪衍生物的抗菌活性:Shroff 等人(2022 年) 的研究讨论了 N-芳基-4-(4-甲基-哌嗪-1-基甲基)苯甲酰胺衍生物的制备和抗菌评估。这突出了哌嗪部分在增强对耐药菌株的抗菌活性中的作用。

涉及哌嗪的聚酰胺合成:Hattori 和 Kinoshita(1979 年)研究 1 研究 2 进行了使用哌嗪和二胺合成聚酰胺的研究,所产生的材料由于其溶解性和分子量特性而在各个领域具有潜在的应用。

增强基于硫酸的新粒子形成:Ma 等人(2019 年) 的一项研究表明,哌嗪可以增强大气中基于硫酸的新粒子形成(NPF),这对于了解哌嗪的环境影响非常重要。

安全和危害

作用机制

Target of Action

The primary target of 1-(3-Dimethylaminopropyl)piperazine is the GABA receptor . This receptor plays a crucial role in the nervous system, mediating inhibitory neurotransmission. The compound’s interaction with this receptor is responsible for its anthelmintic action, particularly against roundworms and pinworms .

Mode of Action

1-(3-Dimethylaminopropyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that the compound’s action on the gaba receptor disrupts the normal functioning of the worms’ neuromuscular system . This disruption leads to paralysis and expulsion of the worms from the host body .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of 1-(3-Dimethylaminopropyl)piperazine’s action is the paralysis and expulsion of parasitic worms from the host body . This is achieved through the compound’s action on the GABA receptors, which disrupts the worms’ neuromuscular function .

属性

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGRZJKGMBHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371223 | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-96-3 | |

| Record name | N,N-Dimethyl-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Dimethylamino)propyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

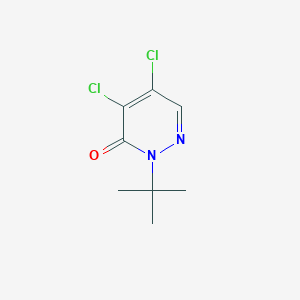

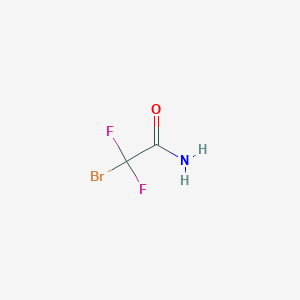

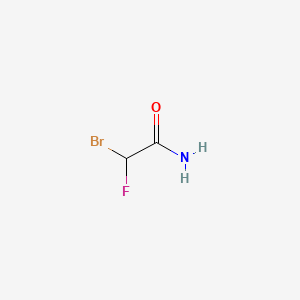

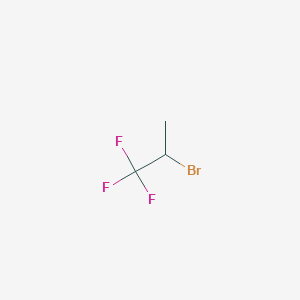

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)